

The Structure-Activity Relationship of Quinoline-8-Sulfonamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *quinoline-8-sulfonamide*

Cat. No.: B086410

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

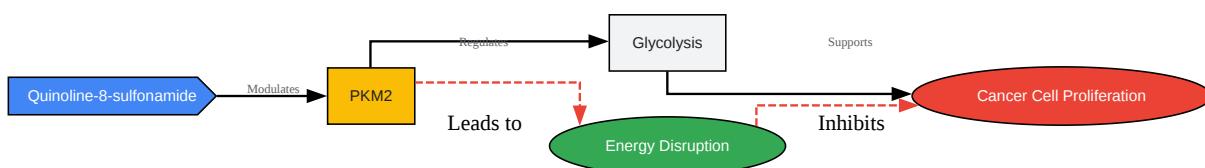
The **quinoline-8-sulfonamide** scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Analogs of this core have been extensively investigated, leading to the discovery of potent agents with potential applications in oncology, infectious diseases, and ophthalmology. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of **quinoline-8-sulfonamide** analogs, with a focus on their anticancer, carbonic anhydrase inhibitory, and antimicrobial properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoline-8-sulfonamide derivatives have emerged as a significant class of anticancer agents, primarily through their modulation of crucial enzymatic pathways involved in cancer cell metabolism and proliferation, such as Pyruvate Kinase M2 (PKM2) and Epidermal Growth Factor Receptor (EGFR).

Modulation of Pyruvate Kinase M2 (PKM2)

PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a pivotal role in tumor metabolism and growth.^[1] Modulation of PKM2 activity by **quinoline-8-**


sulfonamide derivatives can disrupt the energy supply to cancer cells, leading to cell death.[1]

A series of 8-quinolinesulfonamide derivatives have been designed and synthesized as PKM2 modulators.[2] For instance, the introduction of a second quinolinyl fragment to the molecule has been shown to have a significant impact on pyruvate levels in cancer cells.[2] One notable synthetic strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to create 1,2,3-triazole-linked **quinoline-8-sulfonamide** hybrids.[2]

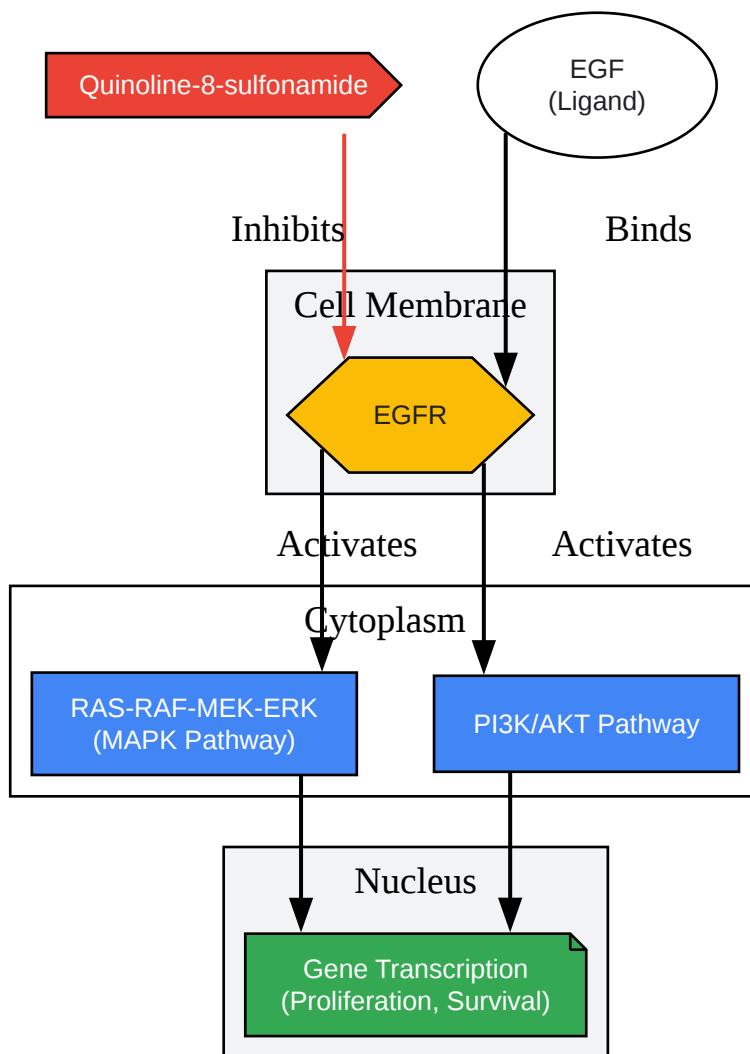
Table 1: Cytotoxicity of **Quinoline-8-Sulfonamide** Analogs against Various Cancer Cell Lines

Compound ID	Cancer Cell Line	Cell Type	IC50 (μM)	Reference
9a	C32	Amelanotic Melanoma	520	[3]
COLO829	Melanotic Melanoma	376	[3]	
MDA-MB-231	Triple-Negative Breast Cancer	609	[3]	
U87-MG	Glioblastoma	756	[3]	
A549	Lung Cancer	496	[3]	

Note: IC50 values are indicative and may vary based on experimental conditions.

[Click to download full resolution via product page](#)

Caption: Modulation of the PKM2 pathway by **quinoline-8-sulfonamide** analogs.


Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical driver of cell proliferation, and its dysregulation is a hallmark of many cancers. Several quinoline-sulfonamide derivatives have been developed as potent and selective EGFR inhibitors.

Table 2: EGFR Inhibitory Activity of Quinoline-Sulfonamide Analogs

Compound Class	Target	IC50 (nM)	Reference
Sulfonylated indeno[1,2- c]quinolines (SIQs)	EGFR-TK	~0.6 - 10.2	[4]
Quinazoline Sulfonamide Conjugates	EGFRT790M	72.8	[5]
VEGFR-2	52.3	[5]	

Note: IC50 values are indicative and may vary based on experimental conditions.

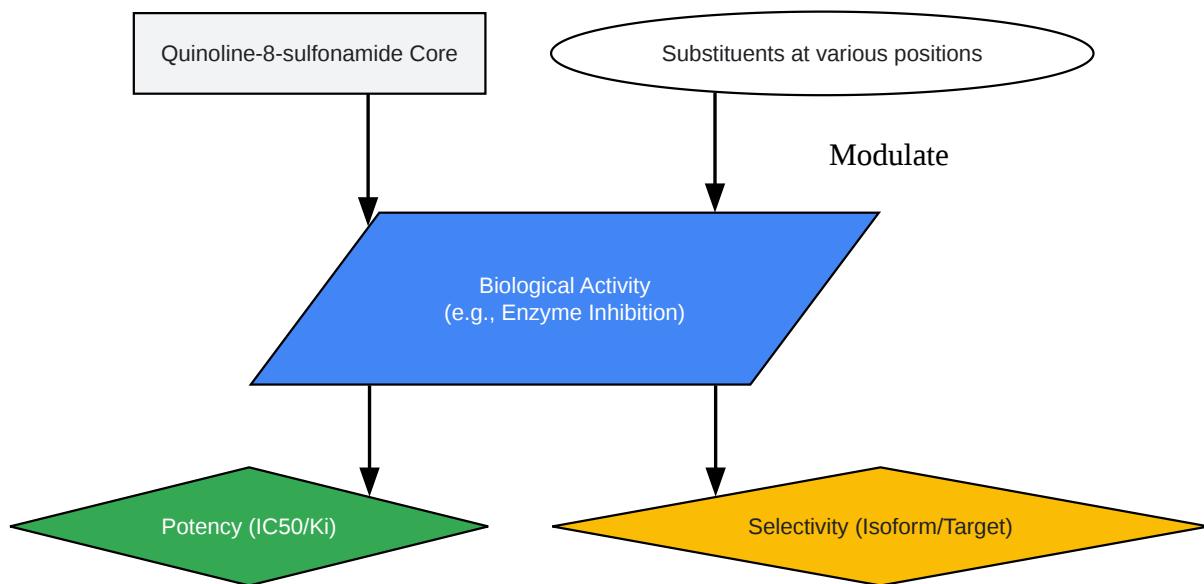
[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by **quinoline-8-sulfonamide** analogs.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is implicated in inflammation and cancer. Certain N-(quinolin-8-yl)benzenesulfonamides have been identified as capable of suppressing the NF-κB pathway. These compounds have shown to interfere with the translocation of the p65 subunit to the nucleus.

Carbonic Anhydrase Inhibition


Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications, including the treatment of glaucoma and certain types of cancer. **Quinoline-8-sulfonamides** have been investigated as potent inhibitors of various CA isoforms.

A quantitative structure-activity relationship (QSAR) study on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties has demonstrated excellent inhibitory activity against CA I, II, and IV.[\[6\]](#)

Table 3: Inhibitory Activity of Quinoline-Based Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA)

Compound Class	Isoform	KI (nM)	Reference
Quinoline-based benzenesulfonamides (QBS)	hCA I	55.4 - 1560	[7] [8]
hCA IX		5.5 - 116.2	[7] [8]
hCA XII		8.7 - 13.2	[8]
8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides	hCA I	61.9 - 8126	[9]
hCA II		33.0 - 8759	[9]
hCA IV		657.2 - 6757	[9]

Note: KI (inhibition constant) values are indicative and may vary based on experimental conditions.

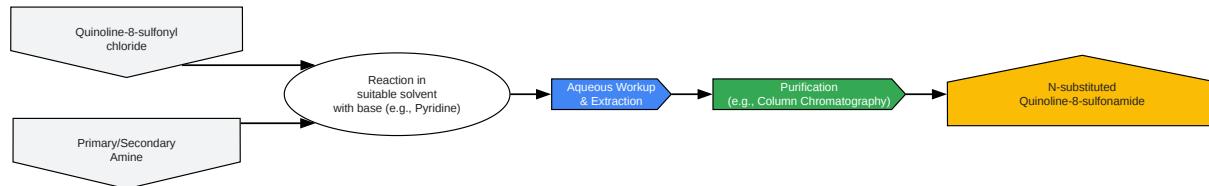
[Click to download full resolution via product page](#)

Caption: Logical relationship in the structure-activity relationship (SAR) studies.

Antimicrobial Activity

Hybrid quinoline-sulfonamide derivatives have demonstrated promising antibacterial and antifungal activity. Metal complexes of these ligands, in particular, have shown enhanced antimicrobial efficacy.

Table 4: Antimicrobial Activity of a Representative Quinoline-Sulfonamide Hybrid (N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II))


Microorganism	Strain	MIC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	ATCC 25923	0.1904	[10]
Escherichia coli	ATCC 25922	6.09	[10]
Candida albicans	ATCC 10231	0.1904	[11][12]

Note: MIC (Minimum Inhibitory Concentration) values are indicative and may vary based on experimental conditions.

Experimental Protocols

General Synthesis of N-Substituted Quinoline-8-Sulfonamides

A common method for the synthesis of N-substituted **quinoline-8-sulfonamides** involves the reaction of quinoline-8-sulfonyl chloride with a primary or secondary amine in the presence of a base.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-substituted **quinoline-8-sulfonamides**.

Procedure:

- Dissolve quinoline-8-sulfonyl chloride in a suitable solvent (e.g., dichloromethane, pyridine).
- Cool the solution in an ice bath.
- Add the desired amine and a base (e.g., pyridine, triethylamine) to the reaction mixture.
- Stir the reaction at room temperature for a specified time (typically several hours to overnight).

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
- Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
- Inoculate each well of the microtiter plate with the microbial suspension.
- Include positive (microorganism without test compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase.

Procedure:

- Prepare two solutions: Solution A containing a buffer (e.g., HEPES) at a specific pH, and Solution B containing bicarbonate and a pH indicator (e.g., pyranine).
- The enzyme (carbonic anhydrase) and the inhibitor (**quinoline-8-sulfonamide** analog) are added to Solution A.
- The two solutions are rapidly mixed in a stopped-flow apparatus.
- The mixing initiates the dehydration of bicarbonate to CO₂, causing a change in pH.
- The change in pH is monitored over time by measuring the absorbance or fluorescence of the pH indicator.
- The rate of the reaction in the presence and absence of the inhibitor is used to determine the inhibitory activity (K_I).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ibg.kit.edu [ibg.kit.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NF_κB Activity within Two Separate High-Throughput Screens of NF_κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Structure-Activity Relationship of Quinoline-8-Sulfonamide Analogs: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086410#structure-activity-relationship-sar-of-quinoline-8-sulfonamide-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com